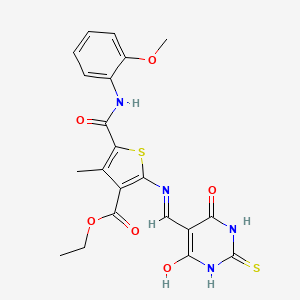![molecular formula C20H14ClN7O2 B2694610 N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1005713-00-7](/img/structure/B2694610.png)
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several heterocyclic rings, including a pyrazolo[3,4-d]pyrimidine ring and a furan ring. The pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds .
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activity
- Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, including those related to the compound , have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds, characterized by their incorporation of oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, demonstrated significant potential as antimicrobial and anticancer agents, with some showing higher activity than the reference drug doxorubicin in anticancer assays. This highlights the compound's role in developing new therapeutic agents targeting various cancer types and microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anti-Inflammatory and Antinociceptive Properties
- Thiazolopyrimidine Derivatives : Research into thiazolopyrimidine derivatives, structurally similar to the specified compound, has demonstrated significant antinociceptive (pain-relieving) and anti-inflammatory properties. This suggests potential applications in developing new treatments for conditions characterized by inflammation and pain (Selvam, Karthik, Palanirajan, & Ali, 2012).
Amplification of Phleomycin Activity
- Pyridinylpyrimidines as Amplifiers : Studies on unfused heterobicycles, including pyrazolo[3,4-d]pyrimidine analogues, have identified their ability to amplify the activity of phleomycin, an antibiotic used against bacterial infections. This amplification suggests a role in enhancing antibiotic efficacy, potentially contributing to more effective bacterial infection treatments (Brown & Cowden, 1982).
Antiprotozoal Activity
- Antiprotozoal Agents : Research into imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, with structural motifs related to the compound of interest, has shown potent antiprotozoal activity. These findings support their potential as leads for developing new treatments against protozoal infections, demonstrating the compound's broader relevance in antimicrobial research (Ismail et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN7O2/c1-12-8-17(25-20(29)16-6-3-7-30-16)28(26-12)19-15-10-24-27(18(15)22-11-23-19)14-5-2-4-13(21)9-14/h2-11H,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCLRWJAUGLGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2694527.png)

![4-[(1E)-3-(2-Furyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B2694530.png)
![3-(3-chlorophenyl)-6-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2694532.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2694533.png)
![Octahydropyrido[2,1-c]thiomorpholin-9-amine](/img/structure/B2694535.png)
![2-(2-(Diethylamino)ethyl)-6-methoxy-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2694536.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2694541.png)



![2-(4-Methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2694550.png)